REACTION_SMILES
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[CH2:32]([OH:33])[CH3:34].[CH3:11][C:12]1([CH3:13])[C:14]([CH3:15])([CH3:16])[O:17][B:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[O:25]1.[CH3:42][CH2:43][O:44][C:45](=[O:46])[CH3:47].[Cl:1][c:2]1[c:3]([C:9]#[N:10])[n:4][cH:5][c:6]([Cl:8])[cH:7]1.[Na+:26].[Na+:27].[O-:28][C:29](=[O:30])[O-:31].[OH2:48].[c:35]1([CH3:36])[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[Cl:1][c:2]1[c:3]([C:9]#[N:10])[n:4][cH:5][c:6](-[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2ccccc2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ncc(Cl)cc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
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Smiles
|
N#Cc1ncc(-c2ccccc2)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |